N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the amino group, and the attachment of the acetylphenyl and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and thiophene rings would likely make the compound planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxamide group could create a dipole moment .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carbonyl group in the carboxamide could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and DFT Studies : A study reported the crystal structure and detailed structural analysis of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, showcasing its synthesis, spectral characterization, and molecular geometry optimizations using DFT methods. This research provides insights into the crystal packing controlled by hydrogen bond interactions, relevant to understanding the structural aspects of similar compounds (Polo-Cuadrado et al., 2021).
Biological Evaluation
- Antitumor Activities : Another study focused on the Gewald synthesis of novel 2-aminothiophene derivatives, including the evaluation of their potential biological activities as antitumor agents against human tumor cell lines. This research highlights the significant inhibitory growth effects of these compounds on hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7), suggesting their potential therapeutic applications (Khalifa & Algothami, 2020).
Molecular Modeling and Inhibition Studies
- Enzyme Inhibition and Molecular Modeling : A comprehensive study synthesized and evaluated N-((4-acetylphenyl)carbamothioyl)pivalamide, investigating its structure, enzyme inhibition activities (including acetylcholinesterase and butyrylcholinesterase), and molecular modeling. This work illustrates the compound's potent inhibitory properties and its reactivity, further supported by molecular docking studies, indicating its potential as a multitarget-directed ligand (Saeed et al., 2022).
Antimicrobial and Anticancer Activity
- Synthesis and Anticancer Activity : Research on new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, has been conducted, focusing on their synthesis and in vitro cytotoxicity against various cell lines. The study found that derivatives with thiazolidinone rings or thiosemicarbazide moieties exhibit good inhibitory activity, underlining the potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
Compounds like “N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key players in certain biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could either inhibit or enhance the function of the target, leading to changes in the biological process .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. For instance, it might lead to changes in cell growth, gene expression, or immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXTACZQJELSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.